molecular formula C14H15NO3 B11769624 N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine

N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B11769624
M. Wt: 245.27 g/mol
InChI Key: RODCZAPEINGRFU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine is a secondary amine derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core substituted with a methyl group and a 5-methylfuran-2-ylmethyl moiety. The benzodioxole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions.

Starting Material: Benzo[d][1,3]dioxol-5-amine (commonly used in heterocyclic synthesis, as seen in ).

Protection/Functionalization: The amino group may undergo alkylation with 5-methylfuran-2-ylmethyl chloride/bromide, followed by N-methylation (e.g., using methyl iodide in the presence of a base).

Purification: Chromatography or crystallization, as demonstrated in similar amine derivatives (e.g., compound 2g in ).

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxol-5-amine

InChI

InChI=1S/C14H15NO3/c1-10-3-5-12(18-10)8-15(2)11-4-6-13-14(7-11)17-9-16-13/h3-7H,8-9H2,1-2H3

InChI Key

RODCZAPEINGRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.

    Introduction of the Benzo[d][1,3]dioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[d][1,3]dioxole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Molecular Properties

  • Molecular Formula: C₁₆H₁₇NO₄
  • Molecular Weight : 287.31 g/mol
  • Key Functional Groups : Benzodioxole, furan, secondary amine.

The following table compares N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine with structurally related benzodioxol-5-amine derivatives, focusing on substituents, synthesis, and applications.

Compound Name Substituents Molecular Weight (g/mol) Synthesis Highlights Reported Applications/Properties References
Target Compound N-Methyl, 5-methylfuran-2-ylmethyl 287.31 Likely via alkylation of benzodioxol-5-amine Not explicitly reported; structural analog to bioactive amines
N-(Benzo[d][1,3]dioxol-5-yl)-propanamide (2g) Phenoxycarboxamido, indol-3-yl 466 (M+Na) Condensation with activated carboxylic acid Antimicrobial screening candidate
N-Ethylbenzo[d][1,3]dioxol-5-amine Ethyl 179.21 Direct alkylation of benzodioxol-5-amine Intermediate for fluorescent probes
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine 4-Methylpiperazinyl 235.29 Suzuki coupling or nucleophilic substitution Potential CNS-targeting agent
N-(2-Fluorophenethyl)-N-methylbenzo[d][1,3]dioxol-5-amine 2-Fluorophenethyl, methyl 273.31 Reductive amination or alkylation Catalogued for pharmacological research
Key Structural and Functional Differences

This contrasts with N-ethyl derivatives, which are simpler and less sterically hindered . Piperazinyl substituents (e.g., in ) improve water solubility and are common in CNS drugs, whereas the target compound’s furan may prioritize lipophilicity .

Synthetic Complexity

  • The target compound likely requires multi-step synthesis (protection, alkylation, deprotection), akin to methods in for histone deacetylase inhibitors. In contrast, N-ethyl derivatives are synthesized in one step .

Physicochemical Properties

  • LogP : The furan moiety increases the logP (lipophilicity) compared to polar groups like piperazine.
  • Metabolic Stability : The benzodioxole core is resistant to oxidative metabolism, but the furan ring may undergo CYP450-mediated oxidation, as seen in related furan-containing drugs .

Biological Activity

N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine, with CAS number 626208-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a methylfuran substituent. Its molecular formula is C15H15N1O3C_{15}H_{15}N_{1}O_{3}, indicating the presence of nitrogen and oxygen that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Compounds containing furan rings are frequently investigated for their potential to inhibit cancer cell proliferation.
  • Neurological Effects : Some studies suggest that related compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Similar compounds often act as modulators of G protein-coupled receptors (GPCRs), influencing various signaling pathways .
  • Enzyme Inhibition : The ability to inhibit enzymes involved in metabolic pathways can lead to therapeutic effects against diseases such as cancer.
  • Oxidative Stress Reduction : Compounds with furan moieties may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study focusing on the antimicrobial properties of benzo[d][1,3]dioxole derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity include the electron-donating groups that increase lipophilicity and facilitate membrane penetration.

Anticancer Potential

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)25Inhibition of PI3K/Akt pathway

These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

Research has indicated potential neuroprotective effects through modulation of neurotransmitter levels. In animal models, administration of similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.

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